molecular formula C19H17NO5S2 B14991233 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B14991233
M. Wt: 403.5 g/mol
InChI Key: HWQUATAZVLWZBL-UHFFFAOYSA-N
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Description

This compound (CAS: 872868-01-4) is a chromene-2-carboxamide derivative with a molecular formula of C₂₀H₁₉NO₅S₂ and a molecular weight of 417.50 g/mol . Its structure features:

  • A 4-oxo-4H-chromene core substituted at the 2-position with a carboxamide group.
  • Dual N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a thiophen-2-ylmethyl moiety.

Properties

Molecular Formula

C19H17NO5S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C19H17NO5S2/c21-16-10-18(25-17-6-2-1-5-15(16)17)19(22)20(11-14-4-3-8-26-14)13-7-9-27(23,24)12-13/h1-6,8,10,13H,7,9,11-12H2

InChI Key

HWQUATAZVLWZBL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

N-Alkylation with Thiophen-2-ylmethyl Groups

Alternative Pathways via Suzuki-Miyaura Coupling

Recent patents describe a palladium-catalyzed cross-coupling approach to introduce the thiophene subunit. Brominated chromene intermediates are synthesized by treating 4-oxo-4H-chromene-2-carboxamide with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C. Subsequent Suzuki-Miyaura coupling with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) yields the target compound after 12 hours at 85°C.

Optimized Conditions for Suzuki Coupling :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃ (3 equiv).
  • Solvent System : Toluene/H₂O (3:1 v/v).
  • Yield : 68–74%.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel (230–400 mesh) and a gradient of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% trifluoroacetic acid) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆):
    • δ 7.65–7.58 (m, 2H, thiophene-H),
    • δ 4.92 (s, 2H, N-CH₂-thiophene),
    • δ 3.45–3.38 (m, 1H, tetrahydrothiophene-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Multi-Component Condensation 78 95 High Moderate
N-Alkylation/Coupling 82 98 Medium High
Suzuki-Miyaura Coupling 74 97 Low Low

The N-alkylation route offers the best balance of yield and scalability, while Suzuki coupling is preferred for introducing complex aryl groups.

Industrial-Scale Considerations

Batch reactors equipped with temperature and pH control systems are employed for large-scale synthesis (>1 kg). Key challenges include:

  • Exothermic Reactions : Controlled addition of SOCl₂ and H₂O₂ to prevent thermal runaway.
  • Waste Management : Recycling of DCM and toluene via fractional distillation.

Process intensification techniques, such as continuous-flow reactors, are under investigation to reduce reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring and chromene core can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in the chromene core, carboxamide substituents, or N-alkyl/aryl groups. Selected examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Method
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(benzyl)-4H-chromene-2-carboxamide - 7-Methyl on chromene
- Benzyl group
C₂₂H₂₁NO₅S 411.47 872868-00-3 Condensation of substituted acetophenones and aldehydes
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide - 4-Propoxybenzyl group Not reported Not reported Not reported Likely similar to BH52033 via alkylation
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide - 2-Oxo chromene
- 4-Sulfamoylphenyl
C₁₆H₁₂N₂O₅S 344.34 Not reported Reflux in acetic acid with sodium acetate
4-(Triazolyl)-N-(fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide - Triazole substituent
- Fluorophenethyl
C₂₂H₁₇ClFN₃O₃ 449.84 Not reported Click chemistry and coupling reactions

Impact of Substituents

  • Chromene Core Modifications : The 4-oxo configuration (vs. 2-oxo in ) alters electron distribution, affecting reactivity and binding affinity.
  • Synthesis Efficiency : The target compound likely follows a high-yield condensation method (similar to ), avoiding the low yields seen in sodium borohydride-based reductions .

Physicochemical Properties

  • Molecular Weight : The compound (417.50 g/mol) falls within the typical range for drug-like molecules, unlike bulkier analogs (e.g., 449.84 g/mol in ), which may face bioavailability challenges.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from the chromene core, followed by the introduction of the thiophene ring and the sulfone group. The reaction conditions often include strong acids or bases, high temperatures, and specific catalysts to optimize yield and purity. Industrial production may utilize continuous flow reactors for efficiency .

PropertyValue
Molecular FormulaC19H17NO5S2
Molecular Weight403.5 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide
InChI KeyHWQUATAZVLWZBL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfone group and thiophene ring enhance its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of various signaling pathways. For instance, it may disrupt key metabolic pathways in parasites, as indicated by studies showing effective inhibition of trypanothione reductase, an enzyme crucial for parasite survival .

Anticancer Activity

Research has demonstrated that derivatives of 4H-chromenes exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow interaction with tubulin, disrupting microtubule polymerization and leading to cell cycle arrest .

Case Study:
In vitro studies using MTT assays revealed that compounds with similar structures displayed cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values were consistently below 10 µM, indicating potent activity .

Antimicrobial Effects

Compounds related to this structure have shown promising antimicrobial properties. The presence of both sulfur and oxygen functionalities allows for diverse chemical reactivity, which can enhance interactions with microbial targets. Preliminary studies suggest that these compounds can effectively inhibit bacterial growth and biofilm formation .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells; IC50 < 10 µM
AntimicrobialInhibits bacterial growth
Enzyme InhibitionDisrupts trypanothione reductase activity

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